molecular formula C7H6FNaO3S B14030894 Sodium (4-fluorophenyl)methanesulfonate

Sodium (4-fluorophenyl)methanesulfonate

Cat. No.: B14030894
M. Wt: 212.18 g/mol
InChI Key: IILUSXIZOOKBJA-UHFFFAOYSA-M
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Description

Sodium (4-fluorophenyl)methanesulfonate is an organosulfur compound with the molecular formula C7H6FNaO2S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a sodium ion, and the phenyl ring is substituted with a fluorine atom at the para position. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (4-fluorophenyl)methanesulfonate typically involves the reaction of 4-fluorophenol with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently neutralized to form the sodium salt. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors with precise temperature and pH control. The final product is often purified through recrystallization or other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Sodium (4-fluorophenyl)methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of sulfonic acids or alcohols.

Scientific Research Applications

Sodium (4-fluorophenyl)methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various organosulfur compounds.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of sodium (4-fluorophenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution, while the fluorine atom can influence the reactivity of the phenyl ring. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic Acid: A simpler analog without the fluorine substitution.

    Sodium Methanesulfonate: Similar structure but without the phenyl ring.

    4-Fluorophenyl Methanesulfonate: The ester form of the compound.

Uniqueness

Sodium (4-fluorophenyl)methanesulfonate is unique due to the presence of both the sulfonate and fluorine groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various synthetic applications.

Properties

Molecular Formula

C7H6FNaO3S

Molecular Weight

212.18 g/mol

IUPAC Name

sodium;(4-fluorophenyl)methanesulfonate

InChI

InChI=1S/C7H7FO3S.Na/c8-7-3-1-6(2-4-7)5-12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1

InChI Key

IILUSXIZOOKBJA-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)[O-])F.[Na+]

Origin of Product

United States

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